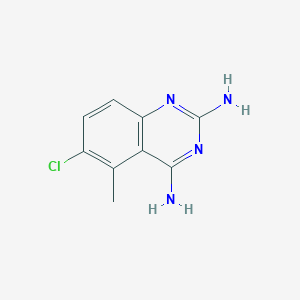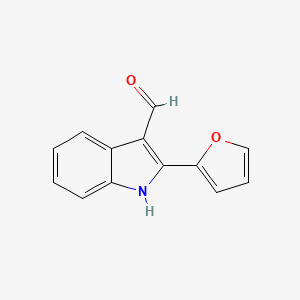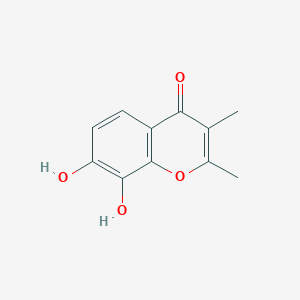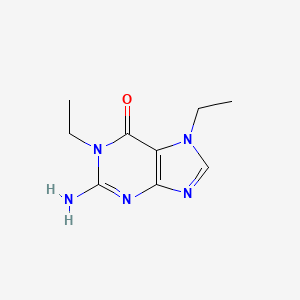
6-Chloro-5-methylquinazoline-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-5-methylquinazoline-2,4-diamine is a heterocyclic aromatic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core, which consists of fused benzene and pyrimidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methylquinazoline-2,4-diamine typically involves the reaction of anthranilic acid derivatives with amides or amines. One common method is the Niementowski synthesis, where anthranilic acid is treated with formamide under acidic conditions to yield quinazoline derivatives
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous flow reactors. The process involves the use of metal catalysts to enhance reaction efficiency and yield. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, are commonly used to introduce the chlorine and methyl groups .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-5-methylquinazoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, amine derivatives, and substituted quinazolines with various functional groups .
Wissenschaftliche Forschungsanwendungen
6-Chloro-5-methylquinazoline-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Medicine: It is investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyes.
Wirkmechanismus
The mechanism of action of 6-Chloro-5-methylquinazoline-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-5-methylquinazoline: Lacks the diamine groups but shares the quinazoline core.
5-Methylquinazoline-2,4-diamine: Similar structure but without the chlorine atom.
6-Phenylquinazoline-2,4-diamine: Contains a phenyl group instead of a chlorine atom.
Uniqueness
6-Chloro-5-methylquinazoline-2,4-diamine is unique due to the presence of both chlorine and methyl groups, which enhance its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
63770-43-4 |
|---|---|
Molekularformel |
C9H9ClN4 |
Molekulargewicht |
208.65 g/mol |
IUPAC-Name |
6-chloro-5-methylquinazoline-2,4-diamine |
InChI |
InChI=1S/C9H9ClN4/c1-4-5(10)2-3-6-7(4)8(11)14-9(12)13-6/h2-3H,1H3,(H4,11,12,13,14) |
InChI-Schlüssel |
NHLMUZZILBPPDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8R)-8-(Propan-2-yl)-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B11893977.png)



![(1-Methyl-1H-pyrazol-4-yl)(1,6-diazaspiro[3.3]heptan-1-yl)methanone](/img/structure/B11893999.png)

![4-Chlorofuro[2,3-b]quinoline](/img/structure/B11894007.png)




![6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane](/img/structure/B11894055.png)
![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11894058.png)

